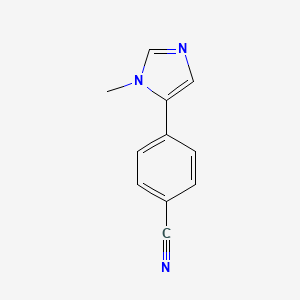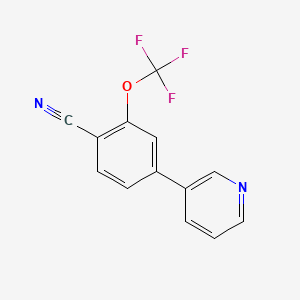
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is an organofluorine compound characterized by the presence of a benzene ring substituted with a hexafluoroalkyl group. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. These properties make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene typically involves the reaction of a suitable benzene derivative with a hexafluoroalkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with a hexafluoroalkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity compounds.
化学反应分析
Types of Reactions
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the benzene ring becomes more susceptible to nucleophilic attack.
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the hexafluoroalkyl group to less fluorinated derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydrosulfide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing fluorine atoms.
Oxidation: Major products are fluorinated benzoic acids.
Reduction: Products include partially fluorinated alkylbenzenes.
科学研究应用
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex fluorinated organic molecules.
Biology: Employed in studies involving fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
作用机制
The mechanism of action of (3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene involves its interaction with molecular targets through its fluorinated alkyl group. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Hexafluorobenzene: A simpler fluorinated benzene derivative with six fluorine atoms directly attached to the benzene ring.
Perfluorotoluene: A fluorinated toluene derivative with a perfluoromethyl group.
Hexafluoroisopropanol: A fluorinated alcohol with similar electron-withdrawing properties.
Uniqueness
(3,3,4,5,5,5-Hexafluoro-2,2-dimethylpentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexafluoroalkyl group enhances its stability and reactivity compared to other fluorinated benzene derivatives.
属性
CAS 编号 |
89185-59-1 |
|---|---|
分子式 |
C13H14F6 |
分子量 |
284.24 g/mol |
IUPAC 名称 |
(3,3,4,5,5,5-hexafluoro-2,2-dimethylpentyl)benzene |
InChI |
InChI=1S/C13H14F6/c1-11(2,8-9-6-4-3-5-7-9)12(15,16)10(14)13(17,18)19/h3-7,10H,8H2,1-2H3 |
InChI 键 |
AMJQSEDUSUEOLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)C(C(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




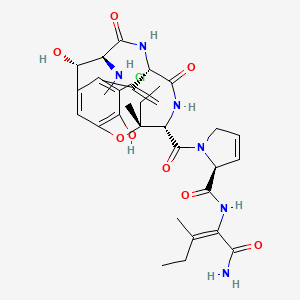
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
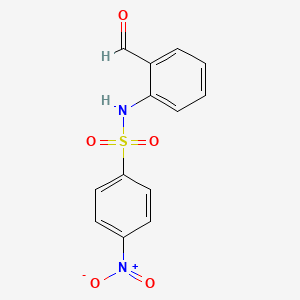
![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
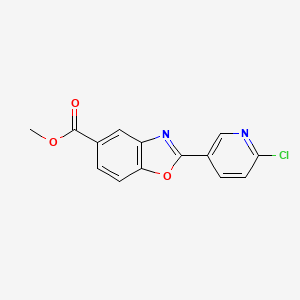
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
